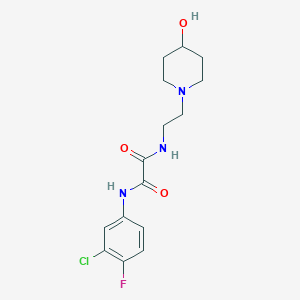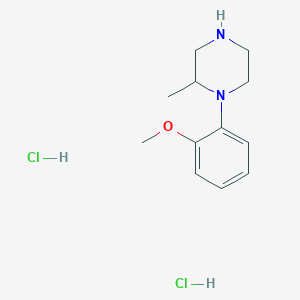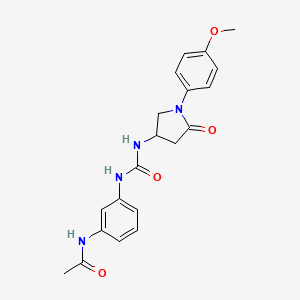![molecular formula C15H9F3N2O2 B2617626 2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one CAS No. 282529-88-8](/img/structure/B2617626.png)
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Methyl-3-(trifluoromethyl)aniline is an organic compound that belongs to the trifluoromethylbenzene series . It’s a colorless liquid used in chemical synthesis . It’s also used in the synthesis of an analgesic compound, flunixin, via reaction with 2-chloronicotinate in ethylene glycol .
Synthesis Analysis
The synthesis of 2-Methyl-3-Trifluoromethyl-Aniline involves a solution of 2,2,2’-trimethyl-3’-trifluoromethyl-propionanilide in ethanol and concentrated HCl, which is refluxed for 24 hours .Molecular Structure Analysis
The molecular formula of 2-Methyl-3-(trifluoromethyl)aniline is CH3C6H3(CF3)NH2 . It has a molecular weight of 175.15 .Chemical Reactions Analysis
While specific chemical reactions involving 2-Methyl-3-(trifluoromethyl)aniline are not mentioned in the sources, it’s used in the synthesis of flunixin, an analgesic compound .Physical And Chemical Properties Analysis
2-Methyl-3-(trifluoromethyl)aniline is a liquid at room temperature . It has a melting point of 38-42 °C and a boiling point of 189 °C . Its density is 1.39 g/mL at 25 °C .Wirkmechanismus
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one exerts its effects through the inhibition of specific enzymes, such as protein kinases and phosphodiesterases. By inhibiting these enzymes, this compound can modulate various cellular processes, such as cell growth, differentiation, and survival. This compound has also been shown to activate specific signaling pathways, such as the cAMP/PKA pathway, which can regulate various cellular processes, including gene expression and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects, depending on the specific cellular processes and signaling pathways it modulates. For example, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells by inhibiting specific protein kinases. This compound has also been shown to have anti-inflammatory effects by inhibiting specific phosphodiesterases, which can regulate the production of inflammatory mediators.
Vorteile Und Einschränkungen Für Laborexperimente
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one has several advantages for lab experiments, including its high purity and stability, which make it suitable for various biochemical and pharmacological assays. However, this compound also has some limitations, such as its relatively low solubility in aqueous solutions, which can affect its bioavailability and pharmacokinetics.
Zukünftige Richtungen
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one has several potential future directions, including its further investigation as a therapeutic agent for various diseases, such as cancer and inflammation. This compound can also be further studied for its ability to modulate specific signaling pathways and cellular processes, such as autophagy and metabolism. Additionally, this compound can be further optimized for its pharmacokinetics and bioavailability, which can enhance its therapeutic potential.
Synthesemethoden
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one can be synthesized using a multistep process that involves the reaction of 3-(trifluoromethyl)aniline with 2-hydroxybenzoyl chloride in the presence of a base, followed by cyclization of the resulting intermediate. The final product can be obtained through purification and isolation steps, such as recrystallization and chromatography.
Wissenschaftliche Forschungsanwendungen
2-[3-(trifluoromethyl)anilino]-4H-3,1-benzoxazin-4-one has shown promising results in various scientific research applications, including medicinal chemistry, biochemistry, and pharmacology. It has been investigated for its potential use as a therapeutic agent for various diseases, such as cancer, inflammation, and neurodegenerative disorders. This compound has also been studied for its ability to modulate the activity of enzymes, such as protein kinases and phosphodiesterases, which play important roles in various cellular processes.
Safety and Hazards
Eigenschaften
IUPAC Name |
2-[3-(trifluoromethyl)anilino]-3,1-benzoxazin-4-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H9F3N2O2/c16-15(17,18)9-4-3-5-10(8-9)19-14-20-12-7-2-1-6-11(12)13(21)22-14/h1-8H,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCFWNAGDFTUTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC(=N2)NC3=CC=CC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H9F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-O-(9H-Fluoren-9-ylmethyl) 8-O-methyl 6-formyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2,8-dicarboxylate](/img/structure/B2617546.png)


![1-((2-chlorobenzyl)thio)-N-isopropyl-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2617551.png)


![N-[[4-(4-bromophenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]methyl]-4-(diethylsulfamoyl)benzamide](/img/structure/B2617558.png)
![5-((4-(2-Fluorophenyl)piperazin-1-yl)(4-nitrophenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2617559.png)
![6-Cyclopropyl-2-[(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2617560.png)
![N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)-3-methylbenzenesulfonamide](/img/structure/B2617561.png)



